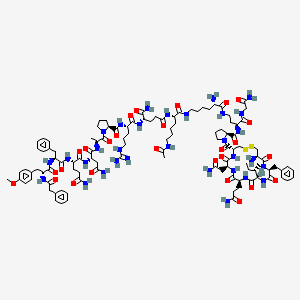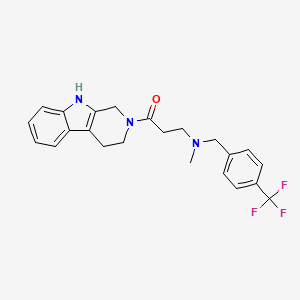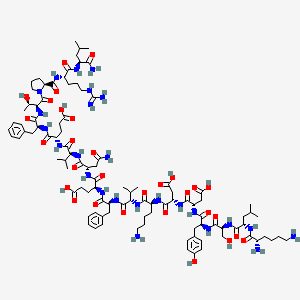
Pheromonotropin (pseudaletia separata)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
性信息素原肽(斜纹夜蛾)是一种属于 PK/PBAN 家族的神经肽。它是斜纹夜蛾 (Pseudaletia separata) 的 C 端五肽 FXPRL-酰胺信息素。 该化合物在刺激蛾类性信息素生物合成、介导取食行为、胚胎滞育、蛹期滞育和化蛹等发育过程以及增强抵御天敌昆虫的防御机制中起着至关重要的作用 .
准备方法
合成路线和反应条件: 性信息素原肽(斜纹夜蛾)可以使用固相肽合成 (SPPS) 技术合成。合成涉及将氨基酸逐步添加到锚定在固体树脂上的生长肽链中。反应条件通常包括使用偶联试剂如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 来促进肽键的形成。然后使用三氟乙酸 (TFA)、水和清除剂如三异丙基硅烷 (TIS) 和乙二硫醇 (EDT) 的混合物将肽从树脂上裂解下来。
工业生产方法: 性信息素原肽(斜纹夜蛾)的工业生产涉及大规模 SPPS 技术。使用自动肽合成仪以确保高产率和纯度。合成的肽使用高效液相色谱 (HPLC) 进行纯化,并使用质谱法和核磁共振 (NMR) 光谱进行表征。
化学反应分析
反应类型: 性信息素原肽(斜纹夜蛾)在其合成过程中主要经历肽键形成和裂解反应。由于其肽的性质,它通常不会发生氧化、还原或取代反应。
常用试剂和条件:
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、羟基苯并三唑 (HOBt)
裂解试剂: 三氟乙酸 (TFA)、三异丙基硅烷 (TIS)、乙二硫醇 (EDT)
主要产物: 这些反应形成的主要产物是性信息素原肽(斜纹夜蛾)的所需肽序列。
科学研究应用
性信息素原肽(斜纹夜蛾)有几种科学研究应用:
化学: 它被用作研究肽合成和表征技术的一种模型化合物。
生物学: 它在了解蛾类和其他昆虫性信息素生物合成的调控中发挥着重要作用。
医学: 关于性信息素原肽(斜纹夜蛾)的研究有助于开发新的昆虫控制策略,有可能减少对化学杀虫剂的依赖。
作用机制
性信息素原肽(斜纹夜蛾)通过与信息素腺细胞表面上的 G 蛋白偶联受体 (PBAN 受体) 结合来发挥其作用。PBAN 受体的激活会触发涉及胞外钙离子 (Ca²⁺) 流入的信号转导级联。 该级联驱动多个酶促步骤的协同作用,包括链缩短、去饱和和脂肪酰基还原,从而导致物种特异性信息素混合物的合成 .
相似化合物的比较
性信息素原肽(斜纹夜蛾)因其在刺激斜纹夜蛾性信息素生物合成中的特定作用而独一无二。类似的化合物包括:
信息素生物合成激活神经肽 (PBAN): 存在于各种蛾类中,PBAN 共享相似的 C 端五肽序列和功能。
滞育激素 (DH): 存在于家蚕中,DH 与性信息素原肽同源并调节昆虫的滞育。
性信息素原肽(斜纹夜蛾)因其在斜纹夜蛾中的特定作用及其独特的序列而脱颖而出,使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C101H155N25O30 |
|---|---|
分子量 |
2199.5 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1 |
InChI 键 |
JEJYDQGJLNREFP-STCZQTAKSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


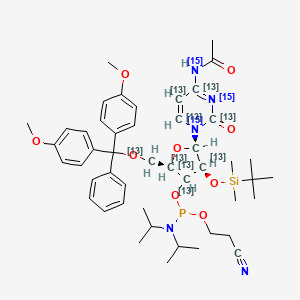
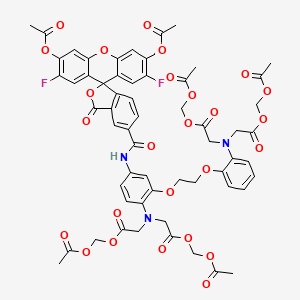
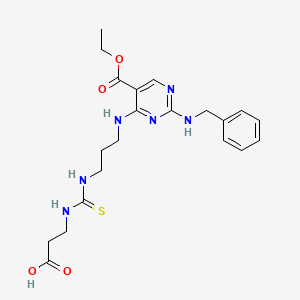
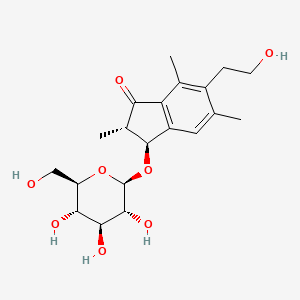


![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
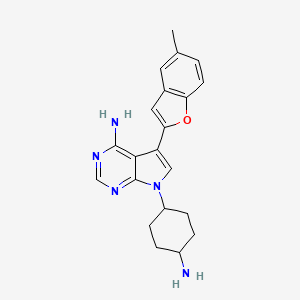

![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)


